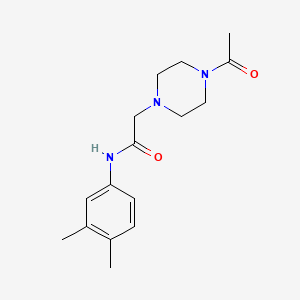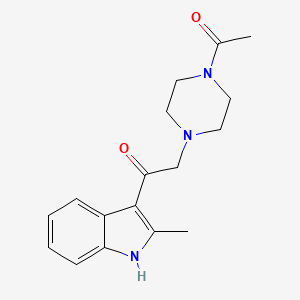
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone, also known as AMMI, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
作用機序
MAO-B is an enzyme that is primarily found in the brain and is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B leads to an increase in the levels of these neurotransmitters, which can have beneficial effects on mood, cognition, and behavior. 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is a potent and selective inhibitor of MAO-B, and its mechanism of action involves binding to the active site of the enzyme and preventing the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, leading to improvements in mood, cognition, and behavior. 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments is its potent and selective MAO-B inhibitory activity. This makes it a useful tool for studying the role of MAO-B in various physiological and pathological processes. However, one limitation of using 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone. One area of interest is the development of more potent and selective MAO-B inhibitors based on the structure of 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone. Another area of interest is the investigation of the potential therapeutic uses of 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone in the treatment of neurodegenerative disorders, psychiatric disorders, and other conditions. Additionally, further studies are needed to investigate the potential toxicity and side effects of 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone in humans.
合成法
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methyl-1H-indole-3-acetic acid with acetic anhydride and piperazine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography to obtain pure 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone.
科学的研究の応用
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively used in scientific research due to its potent MAO-B inhibitory activity. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-17(14-5-3-4-6-15(14)18-12)16(22)11-19-7-9-20(10-8-19)13(2)21/h3-6,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVRFLGUHVIEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

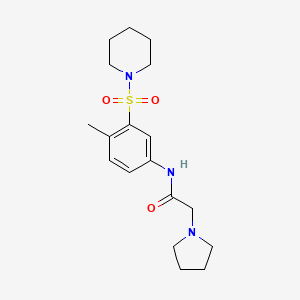

![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
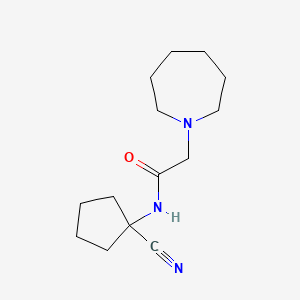
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)
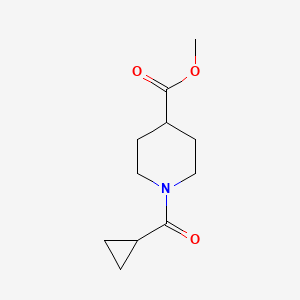
![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)
